1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol
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Overview
Description
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring system substituted with a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol typically involves multi-step organic synthesis. One common method includes the alkylation of naphthalen-2-ol with a suitable diazepane derivative under basic conditions. The reaction may proceed as follows:
Step 1: Protection of the hydroxyl group in naphthalen-2-ol.
Step 2: Alkylation with 4-methyl-1,4-diazepane using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Step 3: Deprotection of the hydroxyl group to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The diazepane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted diazepane-naphthalene derivatives.
Scientific Research Applications
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, modulating their activity. The naphthalene ring system can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. Pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenol: Similar structure but with a phenol group instead of a naphthalene ring.
Uniqueness: 1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol is unique due to the presence of both the diazepane and naphthalene moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(4-methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-9-4-10-19(12-11-18)13-16-15-6-3-2-5-14(15)7-8-17(16)20/h2-3,5-8,20H,4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRFKMRBJIMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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